![molecular formula C17H26N2O4 B15358688 1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)
1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vildagliptin is an orally active antihyperglycemic agent used primarily in the management of type 2 diabetes mellitus. It selectively inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism. By inhibiting this enzyme, vildagliptin helps to increase the levels of incretin hormones, leading to improved glycemic control.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . The synthesis typically involves the use of reagents such as hydroxylamine, formaldehyde, and cyanide.
Industrial Production Methods: In an industrial setting, the production of vildagliptin involves large-scale chemical reactions carried out in reactors under controlled conditions. The process includes purification steps to ensure the final product meets the required pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Vildagliptin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the final active pharmaceutical ingredient (API).
Applications De Recherche Scientifique
Vildagliptin has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it serves as a tool to study the role of DPP-4 in glucose metabolism. In medicine, it is used to treat type 2 diabetes mellitus. In industry, it is produced on a large scale for pharmaceutical use.
Mécanisme D'action
Vildagliptin exerts its effects by inhibiting the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance the secretion of insulin and suppress the release of glucagon, resulting in improved glycemic control.
Molecular Targets and Pathways Involved: The primary molecular target of vildagliptin is the DPP-4 enzyme. The pathways involved include the incretin pathway, which regulates insulin secretion and glucose homeostasis.
Comparaison Avec Des Composés Similaires
Sitagliptin
Saxagliptin
Linagliptin
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Formule moléculaire |
C17H26N2O4 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11-,12+,13-,16?,17?/m0/s1 |
Clé InChI |
KWZNLUFQUDQQJU-ZYJSHVEQSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


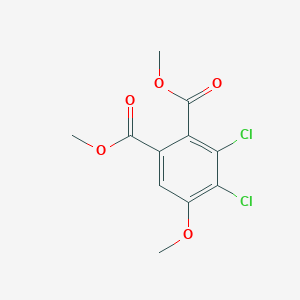

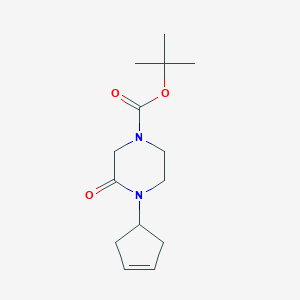

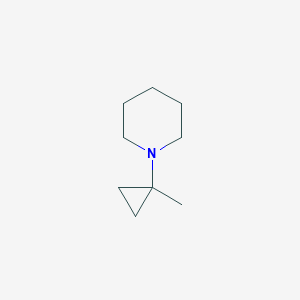
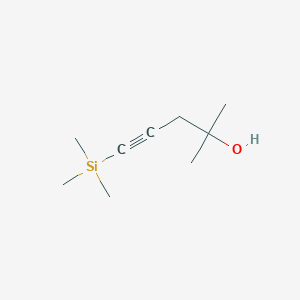
![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
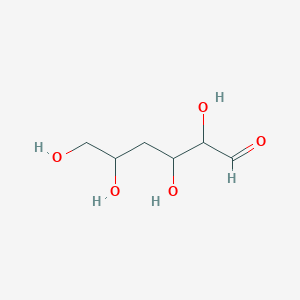


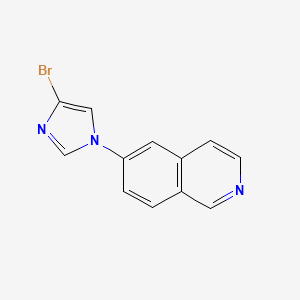
![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
